1,1-Bis(2-bromoethyl)cyclopropane
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Overview
Description
1,1-Bis(2-bromoethyl)cyclopropane is an organic compound with the molecular formula C7H12Br2. It is a cyclopropane derivative where two bromoethyl groups are attached to the same carbon atom of the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(2-bromoethyl)cyclopropane can be synthesized through the bromination of cyclopropane derivatives. One common method involves the reaction of cyclopropane with bromine in the presence of a catalyst under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the handling of bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-bromoethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various cyclopropane derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of simpler or more complex cyclopropane compounds .
Scientific Research Applications
1,1-Bis(2-bromoethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-bromoethyl)cyclopropane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The cyclopropane ring’s strain can also influence its reactivity, making it a useful intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
- (2-Bromoethyl)cyclopropane
- Cyclopropane, 1,1-bis(2-bromoethyl)-
Uniqueness
1,1-Bis(2-bromoethyl)cyclopropane is unique due to the presence of two bromoethyl groups attached to the same carbon atom of the cyclopropane ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
1232431-84-3 |
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Molecular Formula |
C7H12Br2 |
Molecular Weight |
255.98 g/mol |
IUPAC Name |
1,1-bis(2-bromoethyl)cyclopropane |
InChI |
InChI=1S/C7H12Br2/c8-5-3-7(1-2-7)4-6-9/h1-6H2 |
InChI Key |
PZHWPDKSFJJTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCBr)CCBr |
Origin of Product |
United States |
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